molecular formula C8H8O6S B1247278 2,4-Dihydroxyacetophenone 5-sulfate

2,4-Dihydroxyacetophenone 5-sulfate

Cat. No. B1247278
M. Wt: 232.21 g/mol
InChI Key: COXWPCPYWFBNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2, 4-Dihydroxyacetophenone 5-sulfate belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2, 4-Dihydroxyacetophenone 5-sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, 2, 4-dihydroxyacetophenone 5-sulfate is primarily located in the cytoplasm.
2-O-sulfate-4-hydroxyacetophenone is an acetophenone substituted by a sulfooxy group at position 2 and by a hydroxy group at position 4. It has a role as a mouse metabolite. It is a member of acetophenones, an aryl sulfate and a member of phenols.

Scientific Research Applications

Green Synthesis Methodology

2,4-Dihydroxyacetophenone, a derivative of resorcinol, is utilized in environmentally friendly synthesis processes. For instance, Yadav and Joshi (2002) described a green synthesis route for producing 2,4-dihydroxyacetophenone from resorcinol and acetic acid using solid acid catalysts, aligning with the principles of green chemistry (Yadav & Joshi, 2002).

Photodegradation of Pollutants

Jaafarzadeh et al. (2018) explored the use of a hybrid process combining electrooxidation and Oxone, demonstrating how compounds like 2,4-Dihydroxyacetophenone could potentially be involved in the removal of pollutants like 2,4-Dichlorophenoxyacetic acid from aquatic environments (Jaafarzadeh et al., 2018).

Metabolism in Human Body

Ding et al. (2012) identified various metabolites of paeonol in human urine, including 2,4-dihydroxyacetophenone-5-O-sulfate, highlighting the role of compounds like 2,4-Dihydroxyacetophenone in human metabolism (Ding et al., 2012).

Pharmaceutical Research

Bobik et al. (1977) investigated 2,4-Dihydroxyacetophenone's role as an inhibitor in hepatic microsomal activities, suggesting its potential in pharmacological applications (Bobik et al., 1977).

Environmental Chemistry and Water Treatment

Anipsitakis et al. (2006) discussed the sulfate radical pathway involving compounds like 2,4-Dihydroxyacetophenone for the degradation of phenolic compounds in water, indicating its relevance in environmental chemistry and water treatment (Anipsitakis et al., 2006).

Analytical Chemistry Applications

Wenzel et al. (2006) utilized 2,5-Dihydroxyacetophenone as a matrix for sensitive mass spectrometric analysis of proteins, demonstrating its application in analytical chemistry (Wenzel et al., 2006).

properties

Molecular Formula

C8H8O6S

Molecular Weight

232.21 g/mol

IUPAC Name

(2-acetyl-5-hydroxyphenyl) hydrogen sulfate

InChI

InChI=1S/C8H8O6S/c1-5(9)7-3-2-6(10)4-8(7)14-15(11,12)13/h2-4,10H,1H3,(H,11,12,13)

InChI Key

COXWPCPYWFBNJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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